N-[(1R,2R)-2-aMino-1,2-bis(4-Methoxyphenyl)ethyl]-4-Methyl-BenzenesulfonaMide
Description
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16-4-14-21(15-5-16)30(26,27)25-23(18-8-12-20(29-3)13-9-18)22(24)17-6-10-19(28-2)11-7-17/h4-15,22-23,25H,24H2,1-3H3/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIBWAUSHWNEP-DHIUTWEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(C=C2)OC)C(C3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=C(C=C2)OC)[C@@H](C3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142275 | |
| Record name | N-[(1R,2R)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852212-99-8 | |
| Record name | N-[(1R,2R)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852212-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1R,2R)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(1R,2R)-2-Amino-1,2-bis(4-Methoxyphenyl)ethyl]-4-Methyl-Benzenesulfonamide (CAS No. 852212-99-8) is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H26N2O4S
- Molecular Weight : 426.5 g/mol
- Melting Point : 188-190°C
- Purity : ≥98% .
The compound is a member of the benzenesulfonamide class, which has been studied for various biological activities, including effects on cardiovascular function and potential antitumor effects. The structure suggests that it may interact with specific biomolecules such as calcium channels, which are crucial for regulating vascular resistance and perfusion pressure.
Cardiovascular Effects
Recent studies have demonstrated that related benzenesulfonamides can significantly affect perfusion pressure and coronary resistance. A study using an isolated rat heart model found that compounds with similar structures to this compound decreased both perfusion pressure and coronary resistance in a time-dependent manner .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide) | 0.001 |
The results indicated that the compound decreased perfusion pressure significantly compared to controls, suggesting a potential mechanism involving calcium channel modulation .
Case Studies
- Cardiovascular Study : In an experiment assessing the impact of various benzenesulfonamides on heart function, it was observed that certain derivatives significantly reduced coronary resistance and altered perfusion dynamics in isolated rat hearts . This suggests a therapeutic potential for managing conditions like hypertension or heart failure.
- Anticancer Research : Investigations into structurally related compounds have shown that they can effectively inhibit cancer cell growth in vitro and in vivo, particularly against prostate cancer and melanoma xenografts . These findings highlight the need for further exploration of this compound’s anticancer properties.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The benzenesulfonamide moiety is often associated with the inhibition of specific cancer cell lines. Studies have shown that modifications in the amino group can enhance the selectivity and potency against various tumor types .
- For instance, a study demonstrated that derivatives of sulfonamides could inhibit the growth of prostate cancer cells, suggesting potential applications in targeted cancer therapies .
-
Antimicrobial Properties :
- The sulfonamide group is well-known for its antimicrobial activity. Compounds similar to N-[(1R,2R)-2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methyl-benzenesulfonamide have been investigated for their efficacy against bacterial infections. In vitro studies have shown promising results against strains of Staphylococcus aureus and Escherichia coli .
- The mechanism often involves inhibition of bacterial folate synthesis pathways, a critical process for bacterial growth and replication.
- Enzyme Inhibition :
Biochemical Research
- Receptor Modulation :
- Drug Development :
Material Science Applications
- Polymer Chemistry :
- The unique properties of sulfonamides allow their incorporation into polymer matrices to enhance material performance. For example, they can improve thermal stability and mechanical properties in polymer blends used for biomedical applications .
- Research into the synthesis of functionalized polymers incorporating this compound has shown potential for applications in drug delivery systems.
Case Studies
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure : A chiral ethylenediamine backbone substituted with two 4-methoxyphenyl groups.
- Functional Groups : A sulfonamide (-SO₂NH-) linked to a 4-methylbenzene ring and a primary amine (-NH₂).
- Pharmacophore : The 4-methoxyphenyl groups enhance electron-donating effects, while the sulfonamide contributes to hydrogen bonding and receptor interactions .
Comparison with Structurally Similar Compounds
Key Analogues and Their Properties
Structural and Functional Differences
Substituent Effects: Methoxy vs. Phenyl Groups: The 4-methoxyphenyl groups in the target compound improve solubility and electron density compared to non-methoxy analogues (e.g., CAS 144222-34-4) . Trifluoromethyl vs. Methyl: The trifluoromethyl group in CAS 852212-89-6 increases lipophilicity but introduces steric hindrance, reducing receptor compatibility .
Stereochemistry :
- The (1R,2R) configuration in the target compound is critical for binding to chiral receptors. Its (1S,2S) counterpart shows significantly reduced activity .
Sulfonamide Variations: Mono-sulfonamide (target) vs. bis-sulfonamide (CAS 121758-19-8): Bis-sulfonamides exhibit higher molecular weight and rigidity, limiting bioavailability .
Pharmacological and Physicochemical Data
Q & A
Q. Table 1: Comparison of Synthetic Yields for Key Steps
| Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Asymmetric hydrogenation | Ru-BINAP/EtOH | 92 | 98.5 | |
| Sulfonamide coupling | DMF, DCC | 85 | 95.2 |
Advanced: How do steric and electronic effects of the 4-methylbenzenesulfonamide group influence biological activity?
Answer:
The 4-methylbenzenesulfonamide moiety impacts target binding via:
- Steric hindrance : The methyl group restricts rotation around the sulfonamide C–S bond, stabilizing conformations favorable for receptor binding. Molecular dynamics simulations can model these interactions .
- Electronic effects : The electron-withdrawing sulfonamide group enhances hydrogen-bonding capacity with residues like Asp or Glu in enzyme active sites. Competitive binding assays (e.g., SPR or ITC) quantify affinity changes when modifying the sulfonamide substituent .
- Comparative studies : Replace the 4-methyl group with nitro or bromo substituents (e.g., as in ) to assess how electronic modulation alters activity .
Advanced: What analytical methods resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies in solubility data often arise from polymorphic forms or hydration states. To resolve these:
- Thermogravimetric analysis (TGA) identifies hydrated vs. anhydrous forms by measuring weight loss upon heating (e.g., 395 K for dehydration, as seen in analogous sulfonamides ).
- Powder X-ray diffraction (PXRD) distinguishes polymorphs. For example, a sharp peak at 2θ = 12.5° may indicate a crystalline form with lower aqueous solubility .
- Dynamic vapor sorption (DVS) quantifies hygroscopicity, which affects solubility in polar solvents .
Basic: What purification strategies are effective for removing residual catalysts or by-products?
Answer:
- Flash chromatography : Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate unreacted aryl precursors or metal catalysts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) efficiently remove hydrophilic by-products while retaining the hydrophobic product .
- Chelating resins : Treat reaction mixtures with Chelex® 100 to scavenge residual metal ions (e.g., Ru from hydrogenation catalysts) .
Advanced: How can computational modeling predict metabolic stability of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., benzenesulfonamide N–H) to predict oxidative metabolism .
- CYP450 docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4). High-affinity binding to heme iron correlates with rapid metabolism .
- In vitro assays : Validate predictions using liver microsomes or recombinant CYP enzymes, monitoring metabolite formation via LC-MS .
Basic: What spectroscopic techniques confirm the integrity of the methoxyphenyl groups?
Answer:
- ¹H NMR : Sharp singlets at δ 3.75–3.80 ppm (integration for 6H) confirm the presence of two equivalent 4-methoxy groups .
- FTIR : A strong band at 1240–1260 cm⁻¹ corresponds to the C–O–C stretch of methoxy groups .
- Mass spectrometry (HRMS) : Exact mass matching (e.g., m/z 495.1878 for [M+H]⁺) ensures no demethylation occurred during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
